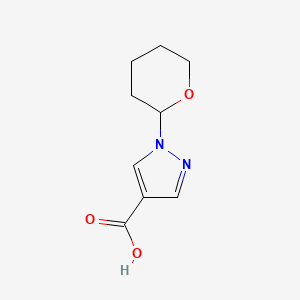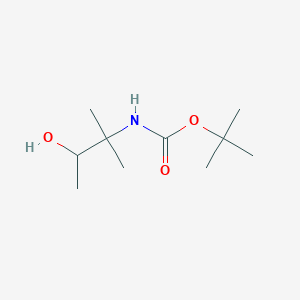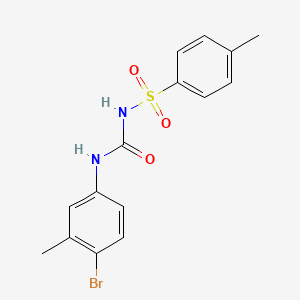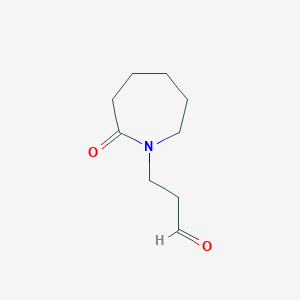
3-(2-oxoazepan-1-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxoazepan-1-yl)propanal is a chemical compound with a unique structure that includes a hexahydro-1H-azepine ring and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxoazepan-1-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the hexahydro-1H-azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3-(2-oxoazepan-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.
Major Products
Oxidation: 3-(2-oxohexahydro-1H-azepin-1-yl)propanoic acid.
Reduction: 3-(2-oxohexahydro-1H-azepin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-oxoazepan-1-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-oxoazepan-1-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Hexahydro-1H-azepine derivatives: Compounds with similar ring structures but different functional groups.
Aldehyde-containing compounds: Molecules with aldehyde groups that can undergo similar chemical reactions.
Uniqueness
3-(2-oxoazepan-1-yl)propanal is unique due to the combination of its hexahydro-1H-azepine ring and aldehyde group, which confer distinct chemical reactivity and potential biological activity .
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-(2-oxoazepan-1-yl)propanal |
InChI |
InChI=1S/C9H15NO2/c11-8-4-7-10-6-3-1-2-5-9(10)12/h8H,1-7H2 |
InChI 键 |
DUWKFJCAESIAOC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)N(CC1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-2-nonyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8707990.png)
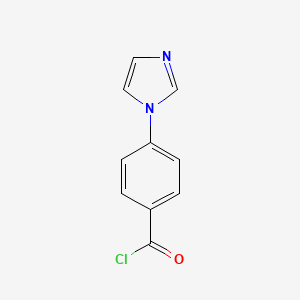
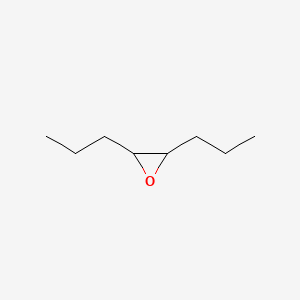
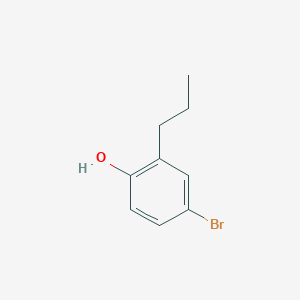
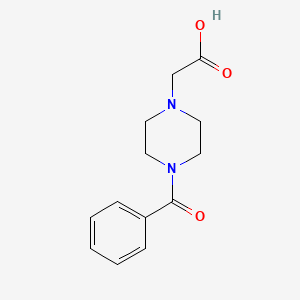
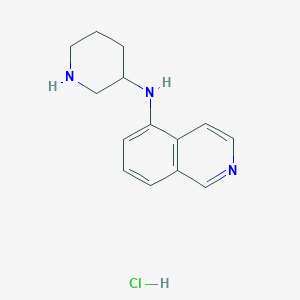
![3-[2-Chloro-4-(trifluoromethylthio)phenoxy]propyl iodide](/img/structure/B8708033.png)
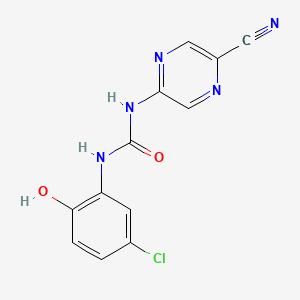
![benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8708044.png)
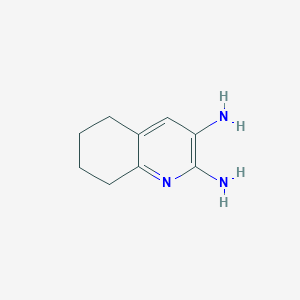
![2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole](/img/structure/B8708056.png)
